molecular formula C12H22O B13623650 2-(Pent-4-en-1-yl)cycloheptan-1-ol

2-(Pent-4-en-1-yl)cycloheptan-1-ol

Cat. No.: B13623650
M. Wt: 182.30 g/mol
InChI Key: GCGAKAUVTOGIBI-UHFFFAOYSA-N
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Description

2-(Pent-4-en-1-yl)cycloheptan-1-ol is an organic compound with the molecular formula C12H22O It is a cycloheptanol derivative with a pentenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-4-en-1-yl)cycloheptan-1-ol typically involves the reaction of cycloheptanone with pent-4-en-1-ylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-4-en-1-yl)cycloheptan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Cycloheptanone derivatives.

    Reduction: Cycloheptane derivatives.

    Substitution: Halogenated cycloheptane derivatives.

Scientific Research Applications

2-(Pent-4-en-1-yl)cycloheptan-1-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Pent-4-en-1-yl)cycloheptan-1-ol is not well-understood. it is believed to interact with various molecular targets through its hydroxyl and pentenyl groups. These interactions may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. Further research is needed to elucidate the specific pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanol: A simpler analog without the pentenyl substituent.

    2-(Pent-4-en-1-yl)cyclohexanol: A similar compound with a cyclohexane ring instead of a cycloheptane ring.

    2-(Pent-4-en-1-yl)cyclopentanol: A similar compound with a cyclopentane ring.

Uniqueness

2-(Pent-4-en-1-yl)cycloheptan-1-ol is unique due to its seven-membered ring structure and the presence of a pentenyl substituent. This combination of features may confer unique chemical and biological properties that are not observed in its simpler analogs .

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

2-pent-4-enylcycloheptan-1-ol

InChI

InChI=1S/C12H22O/c1-2-3-5-8-11-9-6-4-7-10-12(11)13/h2,11-13H,1,3-10H2

InChI Key

GCGAKAUVTOGIBI-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1CCCCCC1O

Origin of Product

United States

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